Product packaging for (S)-1-(2,4-Dichlorophenyl)ethanamine(Cat. No.:CAS No. 133492-69-0)

(S)-1-(2,4-Dichlorophenyl)ethanamine

Cat. No.: B149255
CAS No.: 133492-69-0
M. Wt: 190.07 g/mol
InChI Key: OUVZHZAOWDHBOU-YFKPBYRVSA-N
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Description

Significance of Chirality in Amines and their Derivatives

Chirality, a geometric property where a molecule is non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications in biological systems. openaccessgovernment.orgwikipedia.org The two mirror-image forms of a chiral molecule are known as enantiomers. openaccessgovernment.org Chiral amines and their derivatives are a particularly important class of compounds because this structural motif is widespread in natural products, pharmaceuticals, and agrochemicals. wiley.comresearchgate.net It is estimated that approximately 40% of active pharmaceutical ingredients (APIs) contain a chiral amine moiety. wiley.com

The significance of chirality stems from the fact that biological systems, such as enzymes and receptors, are themselves chiral. enamine.net Consequently, the interaction between a chiral molecule and a biological target is often stereospecific; one enantiomer may exhibit a desired therapeutic effect while the other could be inactive or, in some cases, cause adverse effects. openaccessgovernment.org A well-known historical example is the drug Thalidomide, where one enantiomer provided the intended sedative effects, while the other was tragically found to be teratogenic. openaccessgovernment.org This underscores the critical need for producing single, pure enantiomers for many bioactive compounds. openaccessgovernment.org

Amines with three different substituents attached to the nitrogen atom are chiral but often undergo rapid pyramidal inversion at room temperature, which interconverts the two enantiomers, making their separation practically impossible. libretexts.orglibretexts.org However, when the chirality resides on a carbon atom attached to the amine group, as in (S)-1-(2,4-Dichlorophenyl)ethanamine, the stereocenter is stable. Such chiral amines are indispensable in asymmetric synthesis, where they can be used as resolving agents, chiral auxiliaries to control the stereochemical outcome of a reaction, or as foundational components for building enantiomerically pure target molecules. sigmaaldrich.comsigmaaldrich.com

Role of this compound as a Chiral Building Block in Advanced Organic Synthesis

A chiral building block is an enantiomerically pure compound used as a starting material in the synthesis of complex target molecules. ambeed.com this compound serves this role by providing a pre-defined stereocenter and a specific chemical scaffold that can be incorporated into a larger structure. Its utility lies in its ability to introduce both the chiral (S)-ethylamine fragment and the 2,4-dichlorophenyl group, a common feature in many biologically active compounds. nih.gov

The use of such building blocks is a cornerstone of modern drug discovery and development, as it allows for the efficient and predictable synthesis of single-enantiomer drugs, bypassing the need for challenging chiral separations of the final product. enamine.netyale.edu The 2,4-dichlorophenyl moiety, in particular, is often incorporated to enhance the biological activity or modify the metabolic profile of a drug candidate.

The role of this compound and similar chiral amines in synthesis is multifaceted, as highlighted in the table below.

Synthetic ApplicationDescriptionExample of Utility
Chiral Auxiliary The amine is temporarily incorporated into a substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered.A similar compound, 1-(2,6-dichlorophenyl)ethylamine, has been used as a chiral auxiliary to achieve high diastereoselectivity in the Staudinger synthesis of β-lactams. lookchem.com
Intermediate for APIs The compound serves as a key fragment in the multi-step synthesis of a final, more complex active pharmaceutical ingredient.The related racemic compound is an intermediate for antihistamines, while the corresponding chiral alcohol is a key precursor for the antifungal drug Luliconazole. chemimpex.comresearchgate.net
Scaffold for Library Synthesis The amine can be used as a starting point for creating a library of related compounds with the same core stereochemistry but varied peripheral substituents, aiding in structure-activity relationship (SAR) studies.In medicinal chemistry, creating derivatives from a core chiral scaffold is a common strategy to optimize biological activity. mdpi.com

Overview of Key Academic Research Trajectories for the Compound

Academic and industrial research involving this compound and its close derivatives has primarily focused on its application as an intermediate in the synthesis of molecules with potential therapeutic value. The key research trajectories are centered on leveraging its specific stereochemistry and chemical structure to develop novel bioactive agents.

One of the most significant areas of research is in the development of antifungal agents . The 1-(2,4-dichlorophenyl)ethyl scaffold is a core component of several imidazole- and triazole-based antifungal drugs. For instance, the synthesis of (S)-2-chloro-1-(2,4-dichlorophenyl) ethanol (B145695), a direct precursor to the potent antifungal Luliconazole, highlights the importance of this specific chiral backbone. researchgate.net Research has focused on efficient chemoenzymatic processes to produce this key intermediate with high enantiomeric purity. researchgate.net

Another important trajectory is the synthesis of enzyme inhibitors . The precise three-dimensional structure of an inhibitor is crucial for its binding affinity and selectivity towards a target enzyme. Research has shown that the stereochemistry of molecules containing the 1-(2,4-dichlorophenyl) moiety can dramatically influence their inhibitory potency. In one study on inhibitors for allene (B1206475) oxide synthase, the (R)-enantiomer of a derivative was found to be approximately 200 times more potent than its (S)-counterpart, demonstrating the critical impact of the stereocenter that this building block provides. nih.gov

Finally, the compound serves as a building block in the exploration of novel agents targeting the central nervous system (CNS) and for anticancer applications. Studies on the (R)-enantiomer have suggested potential for modulating neurotransmitter pathways, indicating a possible role in developing antidepressants. This inherently makes the (S)-enantiomer a crucial tool as a comparative compound in SAR studies to elucidate the specific interactions responsible for this activity. Furthermore, its use as a precursor for novel derivatives has been explored for targeting cancer cell lines.

The table below summarizes key research findings related to the 1-(2,4-dichlorophenyl)ethyl scaffold.

Research AreaKey FindingAssociated Compound/DerivativeReference
Antifungal Agents The (S)-enantiomer of a related alcohol is a key chiral intermediate for the synthesis of the antifungal drug Luliconazole.(S)-2-chloro-1-(2,4-dichlorophenyl) ethanol researchgate.net
Enzyme Inhibition The (R)-enantiomer of an inhibitor of allene oxide synthase was ~200 times more potent than the (S)-enantiomer.8-[1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethoxy] octanoic acid heptyl ester nih.gov
Neurotransmitter Modulation The (R)-enantiomer has been investigated for potential antidepressant activity by influencing serotonin (B10506) and norepinephrine (B1679862) pathways.(R)-1-(2,4-dichlorophenyl)ethanamine
Anticancer Research The scaffold is used as a precursor to synthesize new derivatives with cytotoxic effects on cancer cell lines.Derivatives of (R)-1-(2,4-dichlorophenyl)ethanamine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2N B149255 (S)-1-(2,4-Dichlorophenyl)ethanamine CAS No. 133492-69-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(2,4-dichlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(11)7-3-2-6(9)4-8(7)10/h2-5H,11H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVZHZAOWDHBOU-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=C(C=C(C=C1)Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368818
Record name (S)-1-(2,4-Dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133492-69-0
Record name (S)-1-(2,4-Dichlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereoselective Synthesis Methodologies

Strategies for Enantiomerically Pure (S)-1-(2,4-Dichlorophenyl)ethanamine Production

Chiral resolution is a widely adopted method for separating enantiomers from a racemic mixture. This approach leverages the formation of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques like fractional crystallization.

A prevalent strategy for resolving racemic 1-(2,4-Dichlorophenyl)ethanamine involves its reaction with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. The differing solubilities of these salts in a specific solvent allow for their separation.

The reaction of a racemic amine (a mixture of R and S enantiomers) with a single enantiomer of a chiral acid, such as (S)-mandelic acid, results in two diastereomeric salts: [(S)-amine·(S)-acid] and [(R)-amine·(S)-acid]. These diastereomers can be separated due to their different physicochemical properties, most notably their solubility. researchgate.net Chiral acids like tartaric acid, camphorsulfonic acid, and derivatives of mandelic acid are commonly employed for this purpose. google.comnih.gov For instance, the resolution of various mandelic acid derivatives has been successfully achieved using chiral amines, highlighting the reciprocal nature of this technique. google.com

The cornerstone of this resolution method is fractional crystallization, which separates the diastereomeric salts based on solubility differences. The less soluble diastereomeric salt preferentially crystallizes from the solution, leaving the more soluble one in the mother liquor. The efficiency of this separation is highly dependent on several optimized parameters.

Key Principles and Optimization Parameters:

Solvent Selection: The choice of solvent is critical. The ideal solvent will maximize the solubility difference between the two diastereomeric salts. Solvents ranging from polar (e.g., alcohols, water) to non-polar may be screened to find the optimal medium. researchgate.net

Temperature: Temperature control is essential for managing the crystallization process. A carefully controlled cooling profile can promote the growth of high-purity crystals of the desired diastereomer.

Concentration: The initial concentration of the diastereomeric salts in the solution affects the yield and purity of the crystals. Supersaturation is required for crystallization to occur, but excessive supersaturation can lead to rapid precipitation and entrapment of impurities.

Seeding: Introducing a small crystal of the pure, less-soluble diastereomeric salt (a seed crystal) can initiate crystallization and promote the formation of the desired crystal form, enhancing the enantiomeric purity of the product.

ParameterPrincipleOptimization Goal
Solvent SystemDifferential solubility of diastereomeric salts.Maximize the solubility ratio between the two diastereomers.
Temperature ProfileSolubility is temperature-dependent.Control nucleation and crystal growth for high purity and yield.
Molar RatioStoichiometry of acid-base reaction.Optimize the ratio of resolving agent to racemate for maximum precipitation of one diastereomer. google.com
Cooling RateAffects crystal size and purity.Slow cooling generally yields larger, purer crystals.

Enzymatic resolution offers a highly selective alternative for producing enantiomerically pure amines. This method relies on the stereoselectivity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of the racemic substrate. In the context of resolving racemic 1-(2,4-Dichlorophenyl)ethanamine, a common approach is the lipase-catalyzed acylation.

In a typical kinetic resolution, the racemic amine is reacted with an acyl donor (e.g., ethyl acetate) in the presence of a lipase, such as Candida antarctica Lipase B (CALB). The enzyme selectively acylates one enantiomer (for instance, the R-enantiomer) at a much higher rate than the other. This results in a mixture containing the acylated (R)-amide and the unreacted (S)-amine, which can then be easily separated. To achieve the (S)-amine as the final product, this method is highly effective. Dynamic kinetic resolution (DKR) is an advancement where the unreacted enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired acylated product. nih.govorganic-chemistry.org

EnzymeAcyl DonorTypical ProductKey Advantage
Candida antarctica Lipase B (CALB)Ethyl Acetate / Isopropyl Acetate(S)-amine and (R)-amideHigh enantioselectivity and mild reaction conditions. organic-chemistry.orgresearchgate.net
Burkholderia cepacia LipaseVarious esters(S)-amine and (R)-amideEffective for a range of primary amines. nih.gov

A more advanced and nuanced approach to crystallization-based resolution is the phenomenon known as dielectrically controlled resolution (DCR). researchgate.net Research has demonstrated that the stereochemical outcome of a resolution—that is, which enantiomer is incorporated into the less-soluble diastereomeric salt—can be inverted by simply changing the dielectric constant (ε) of the crystallization solvent. researchgate.net

This method exploits the fact that the chiral discrimination process is not solely dependent on the inherent stereochemistry of the molecules but is also profoundly influenced by the reaction environment. researchgate.net For a given chiral resolving agent, one enantiomer of the target compound can be crystallized from a solvent with a low dielectric constant, while the opposite enantiomer can be crystallized from a solvent with a high dielectric constant. For example, in the resolution of 1-phenyl-2-(4-methylphenyl)ethylamine with (S)-mandelic acid, the (S)-amine salt was obtained from aqueous ethanol (B145695), whereas the (R)-amine salt was crystallized from 100% ethanol. researchgate.net This solvent-switching method provides a practical route to access both enantiomers using a single, inexpensive resolving agent.

Asymmetric synthesis aims to directly create the desired (S)-enantiomer from a prochiral precursor, avoiding the need for a resolution step and the associated loss of 50% of the material. Key strategies include the asymmetric reduction of prochiral imines or ketones.

One major pathway involves the asymmetric reduction of the corresponding imine, N-(1-(2,4-dichlorophenyl)ethylidene)amine, using a chiral catalyst. Transition metal catalysts, often based on rhodium, iridium, or ruthenium complexed with chiral ligands, can facilitate the hydrogenation of the C=N double bond with high enantioselectivity. Another approach is the asymmetric reductive amination of 2,4-dichloroacetophenone. This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia (B1221849) source, which is then reduced in situ by a chiral reducing agent or catalyst to yield the chiral amine. The use of chiral auxiliaries, such as tert-butanesulfinamide, has also become a powerful and widely used method for the asymmetric synthesis of a vast array of chiral amines. yale.edu

Asymmetric Synthesis Routes

Mechanistic Investigations in Stereoselective Synthesis Pathways

The stereochemical outcome of the Ru-BINAP catalyzed asymmetric hydrogenation is determined in the transition state of the hydrogen transfer step. The rigid chiral backbone of the BINAP ligand forces the phenyl groups on the phosphorus atoms into a specific conformation. harvard.edu This creates a chiral pocket where the substrate binds to the ruthenium center in a preferred orientation to minimize steric interactions. For the hydrogenation of an imine derived from 2,4-dichloroacetophenone, the substrate will coordinate to the metal in a way that exposes one of its prochiral faces to the incoming hydride, leading to the formation of one enantiomer of the amine over the other.

In chemoenzymatic approaches, the stereoselectivity arises from the three-dimensional structure of the enzyme's active site. The substrate, 2,4-dichloroacetophenone, binds within the active site in a specific orientation dictated by interactions with amino acid residues. The cofactor, typically NAD(P)H, then delivers a hydride to one face of the ketone's carbonyl group, resulting in the formation of the corresponding alcohol with high enantiopurity. dicp.ac.cn The "anti-Prelog" or "Prelog" selectivity of the enzyme determines whether the (S) or (R) alcohol is formed. nih.gov

Industrial Scale-Up Considerations for Stereoselective Production

The industrial-scale production of a single-enantiomer amine like this compound requires a process that is not only highly selective but also efficient, cost-effective, and safe.

Catalytic Asymmetric Hydrogenation:

Catalyst Cost and Loading: Ruthenium and chiral ligands like BINAP can be expensive. Therefore, high catalyst turnover numbers (TON) and turnover frequencies (TOF) are crucial to minimize catalyst loading and cost.

Reaction Conditions: High-pressure hydrogenation requires specialized industrial reactors. Optimizing temperature and pressure is necessary to achieve high conversion and selectivity while ensuring operational safety.

Catalyst Removal and Recycling: Efficient removal of the metal catalyst from the final product is a critical regulatory requirement, especially for pharmaceuticals. Developing methods for catalyst recycling is also important for process economy.

Chemoenzymatic Synthesis:

Enzyme Production and Stability: Large-scale production of the required enzyme (e.g., ketoreductase) through fermentation is a key step. The enzyme's stability under process conditions (temperature, pH, solvent) is also a major consideration. Immobilization of the enzyme can enhance its stability and facilitate its reuse.

Cofactor Regeneration: Many enzymatic reductions require stoichiometric amounts of expensive cofactors like NADPH. Implementing an efficient in situ cofactor regeneration system, for example, using a sacrificial alcohol like isopropanol (B130326) and a corresponding dehydrogenase, is essential for a cost-effective process.

Downstream Processing: The separation of the product from the aqueous reaction medium, enzyme, and other process components needs to be optimized for efficiency and to minimize waste.

Chemical Transformations and Derivative Synthesis

Amination Reactions and Functionalized Derivatives

The lone pair of electrons on the nitrogen atom of (S)-1-(2,4-Dichlorophenyl)ethanamine makes it a competent nucleophile, readily participating in reactions to form new carbon-nitrogen and nitrogen-acyl bonds.

The hydrogen atoms on the primary amine of this compound can be successively replaced with alkyl groups to form secondary and tertiary amines. Direct alkylation with alkyl halides is a common method, though it can sometimes be challenging to control the degree of alkylation, potentially leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. libretexts.orgmasterorganicchemistry.comlibretexts.org

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. The initial reaction of this compound with an alkyl halide (R-X) would yield a secondary amine. This newly formed secondary amine can then compete with the remaining primary amine to react with another molecule of the alkyl halide, leading to the formation of a tertiary amine. libretexts.orgmasterorganicchemistry.com To favor mono-alkylation and the formation of a secondary amine, reaction conditions can be optimized, for instance, by using a large excess of the primary amine.

Table 1: N-Alkylation Products of this compound

Reactant Product Type General Structure
R-X (Alkyl Halide) Secondary Amine (S)-N-alkyl-1-(2,4-dichlorophenyl)ethanamine

Note: R represents an alkyl group and X represents a halogen (e.g., Cl, Br, I).

This compound readily undergoes acylation with carboxylic acid derivatives, such as acyl chlorides or acid anhydrides, to form stable amide derivatives. This reaction is typically rapid and proceeds via a nucleophilic addition-elimination mechanism. libretexts.orgnih.gov The amine attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of a tetrahedral intermediate which then collapses to expel a leaving group (e.g., chloride), resulting in the N-substituted amide. libretexts.org

This transformation is a highly reliable method for forming a C-N bond and is fundamental in medicinal chemistry for linking different molecular fragments. masterorganicchemistry.com The reaction is often carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. wikipedia.org

Alternatively, direct coupling with carboxylic acids can be achieved using coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of additives like 1-hydroxybenzotriazole (B26582) (HOBt) and a base. masterorganicchemistry.com

Table 2: Representative Acylation Reactions

Acylating Agent Product Class
Acetyl chloride N-acetyl derivative
Benzoyl chloride N-benzoyl derivative

Reductive amination is a powerful and versatile method for the N-alkylation of amines and a cornerstone of amine synthesis. masterorganicchemistry.comharvard.eduresearchgate.netcommonorganicchemistry.com This process involves the reaction of this compound with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine (or iminium ion), which is then reduced in situ to the corresponding secondary or tertiary amine. masterorganicchemistry.comharvard.eduresearchgate.net

A key advantage of this method over direct alkylation with alkyl halides is the avoidance of overalkylation, leading to cleaner reactions and higher yields of the desired mono-alkylated product. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) and sodium cyanoborohydride (NaBH3CN) being particularly effective as they are mild and selectively reduce the iminium ion in the presence of the starting carbonyl compound. harvard.eduresearchgate.netgoogle.com

This strategy allows for the introduction of a wide array of substituents onto the nitrogen atom, depending on the choice of the aldehyde or ketone starting material.

Table 3: Reductive Amination of this compound

Carbonyl Compound Reducing Agent Product
Formaldehyde NaBH(OAc)3 (S)-N-methyl-1-(2,4-dichlorophenyl)ethanamine
Acetone NaBH3CN (S)-N-isopropyl-1-(2,4-dichlorophenyl)ethanamine

Integration into Complex Organic Scaffolds

The primary amine of this compound serves as a crucial starting point for the construction of more elaborate molecular architectures, including various heterocyclic systems and substituted analogues.

While direct cyclization of a simple primary amine like this compound into triazole or oxadiazole rings is not a standard transformation, it can be readily converted into suitable precursors for such heterocycles. A common strategy involves a multi-step sequence.

For instance, to incorporate the (S)-1-(2,4-dichlorophenyl)ethyl moiety into a 1,2,4-triazole (B32235) ring, the amine can first be acylated with a carboxylic acid to form an amide. This amide can then be converted to the corresponding hydrazide by reaction with hydrazine. The resulting hydrazide is a key intermediate that can undergo cyclization with various reagents to form the triazole ring. For example, reaction with a substituted amide in the presence of a dehydrating agent like phosphorus oxychloride can yield a 1,2,4-triazole. nih.gov

Similarly, for the synthesis of 1,3,4-oxadiazoles, the intermediate hydrazide can be treated with a carboxylic acid under dehydrating conditions, or with an acyl chloride, to facilitate the cyclodehydration reaction that forms the oxadiazole ring. harvard.edunih.gov These multi-step approaches demonstrate the utility of this compound as a building block for accessing complex heterocyclic structures. nih.govresearchgate.net

This compound is a valuable precursor for a variety of substituted ethylamines and related analogues. The transformations described previously, such as N-alkylation and reductive amination, directly lead to a diverse library of N-substituted (S)-1-(2,4-dichlorophenyl)ethylamine derivatives. masterorganicchemistry.comharvard.edu

Furthermore, the amine can serve as a key intermediate in multi-step synthetic sequences to build more complex molecules. For example, the synthesis of certain antifungal agents involves intermediates derived from dichlorophenyl ethanol (B145695) structures, which can be accessed from precursors like this compound. google.comacs.org The chiral ethylamine (B1201723) backbone provides a scaffold upon which additional functionality and complexity can be built, highlighting its role as a foundational element in the synthesis of more intricate and potentially biologically active compounds.

Stereochemical Integrity and Control during Synthetic Transformations

Maintaining the stereochemical integrity of the chiral center in this compound during subsequent chemical transformations is paramount, as the biological activity of chiral molecules often resides in a single enantiomer. google.com Reactions involving the chiral center must be carefully controlled to prevent racemization or epimerization.

A primary strategy for ensuring high stereochemical purity is through asymmetric synthesis, where the chiral center is established in a controlled manner. Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), has emerged as a powerful tool for the stereoselective synthesis of chiral alcohols, which are direct precursors to chiral amines like this compound. researchgate.netresearchgate.net The asymmetric reduction of the prochiral ketone, 2-chloro-1-(2,4-dichlorophenyl)ethanone, can produce the corresponding (S)- or (R)-alcohol with exceptionally high enantiomeric excess (ee). researchgate.netresearchgate.net

Researchers have successfully employed ketoreductases from various microbial sources, such as Lactobacillus kefir and Scheffersomyces stipitis, to achieve this transformation. researchgate.netresearchgate.net These enzymatic reactions are often conducted under mild conditions and can achieve near-perfect stereoselectivity, with enantiomeric excess values often exceeding 99%. researchgate.netresearchgate.net For example, using a ketoreductase mutant from Lactobacillus kefiri (LK08), the complete conversion of 2-chloro-1-(2,4-dichlorophenyl)ethanone was achieved on a 300g scale, yielding (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with an enantiomeric excess greater than 99%. researchgate.net

Enzyme Source/MutantSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Lactobacillus kefir KRED Mutant (LK08)2-chloro-1-(2,4-dichlorophenyl)ethanone(S)-2-chloro-1-(2,4-dichlorophenyl)ethanol100%>99% (S)
Scheffersomyces stipitis Ketoreductase (SsCR)2-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol>99%99.9% (R)
Acinetobacter sp. ZJPH18062-chloro-1-(2,4-dichlorophenyl)ethanone(R)-2-chloro-1-(2,4-dichlorophenyl)ethanol83.2%>99.9% (R)

This table presents data on the enzymatic reduction of a precursor to chiral amines, illustrating the high degree of stereochemical control achievable. researchgate.netresearchgate.net

Beyond biocatalysis, chemical methods using chiral reagents are also employed. The asymmetric reduction of 1-(2,4-dichlorophenyl)-2-imidazol-1-yl-ethanone was achieved using a chiral borane (B79455) reagent (BINAL-H), which successfully established the desired stereocenter for the synthesis of an allene (B1206475) oxide synthase inhibitor. nih.gov

Once the chiral amine is obtained, subsequent reactions on other parts of the molecule must be chosen carefully to avoid conditions that could compromise the stereocenter. For instance, reactions that proceed without directly involving the chiral carbon, or those that have mechanisms known to retain stereochemistry (e.g., certain nucleophilic substitutions with inversion of configuration if desired, or reactions that proceed with retention), are preferred. google.com The high optical purity of the final products, often reaching 98% or higher, demonstrates that racemization can be effectively avoided during multi-step syntheses. google.com

Analytical Methodologies for Stereoisomeric Purity and Characterization

Chromatographic Enantioseparation Techniques

Chromatographic methods are at the forefront of chiral analysis, providing the means to separate and quantify enantiomers with high resolution and sensitivity. High-performance liquid chromatography (HPLC), gas chromatography (GC), thin-layer chromatography (TLC), and capillary electrophoresis (CE) are all valuable tools in the enantiomeric analysis of chiral amines.

Chiral HPLC stands as a cornerstone for the enantioseparation of chiral compounds and is widely applied for the analysis of primary amines. mdpi.comchromatographyonline.com The technique's success is largely dependent on the use of chiral stationary phases (CSPs) that create a chiral environment, enabling differential interaction with the enantiomers. mdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are among the most versatile and frequently used for this purpose. chromatographyonline.comnih.gov

For the enantioseparation of primary amines, crown ether-based stationary phases have also proven particularly useful. nih.gov The selection of an appropriate CSP and the optimization of mobile phase composition are crucial for achieving baseline separation of enantiomers, which is a prerequisite for accurate determination of enantiomeric excess. mdpi.com

Table 1: Examples of Chiral HPLC Conditions for Primary Amine Separation

Chiral Stationary Phase (CSP)Mobile Phase CompositionApplicationReference
Cellulose tris(3,5-dimethylphenylcarbamate)40 mM NH4OAc/ACN/MeOHEnantioselective analysis of chiral imidazolines nih.gov
Larihc CF6-P (Cyclofructan-based)Carbon dioxide-methanol with trifluoroacetic acid-triethylamine additivesSeparation of various primary amines chromatographyonline.com
Crownpak CR (+)Perchloric acid solutionResolution of antibacterial agents with primary amine groups nih.gov

This table is interactive. Click on the headers to sort the data.

Gas chromatography can be a powerful tool for chiral separations, often requiring derivatization of the analyte with a chiral reagent to form diastereomers that can be separated on a standard achiral column. Alternatively, chiral stationary phases can be employed directly in the GC column.

Thin-layer chromatography (TLC) offers a simpler, more cost-effective, and rapid method for screening and separation of enantiomers. hplc.sknih.gov Chiral TLC can be performed using plates coated with a chiral selector or by impregnating a standard TLC plate with a chiral agent. nih.govanalyticaltoxicology.com While often considered a semi-quantitative technique, modern TLC scanners allow for precise quantification. hplc.sk For certain compounds, ligand-exchange chromatography on reversed-phase layers is a widely used approach. analyticaltoxicology.com

Capillary electrophoresis has emerged as a highly efficient and attractive technique for chiral separations, offering advantages such as low sample and reagent consumption, making it an environmentally friendly option. chromatographytoday.comdergipark.org.trnih.gov Enantiomeric resolution in CE is typically achieved by adding a chiral selector to the background electrolyte. chromatographytoday.comnih.gov Cyclodextrins are the most commonly used chiral selectors in CE due to their versatility and availability. springernature.com The separation is based on the differential interaction of the enantiomers with the chiral selector, leading to different migration times. chromatographytoday.com Micellar electrokinetic chromatography (MEKC), a mode of CE, can also be utilized for the separation of both charged and uncharged chiral compounds. dergipark.org.tr

The continuous development of new and improved chiral stationary phases (CSPs) is a driving force in advancing enantioseparation capabilities. chromatographyonline.commdpi.com Research focuses on creating CSPs with enhanced selectivity, broader applicability, and greater robustness. chromatographyonline.com Polysaccharide-based CSPs remain a major focus, with new derivatives and immobilization techniques being explored to improve performance. nih.gov "Brush-type" or Pirkle-type CSPs, which consist of small chiral molecules covalently bonded to a support, are also widely used and serve as models for understanding chiral recognition mechanisms. mdpi.com The development of novel CSPs based on concepts like derivatized cyclofructans and spiral chiral polymers continues to expand the toolkit for tackling challenging chiral separations. chromatographyonline.com

Spectroscopic and Diffraction Methods for Stereochemical Assignment

While chromatographic techniques are excellent for separating and quantifying enantiomers, spectroscopic and diffraction methods are indispensable for the absolute assignment of their stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the three-dimensional structure of molecules, including the determination of relative and absolute stereochemistry. core.ac.uk While standard NMR spectra of enantiomers are identical, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between the enantiomers, allowing for their differentiation and quantification.

The Nuclear Overhauser Effect (NOE) is a particularly valuable NMR technique for establishing the spatial relationship between atoms within a molecule. core.ac.uk By measuring NOEs, it is possible to determine the relative configuration of stereogenic centers. For complex molecules, advanced NMR experiments, often in combination with computational modeling, are employed for unambiguous stereochemical assignment. core.ac.uk

X-Ray Diffraction Studies of Diastereomeric Salts for Absolute Configuration Determination

The unequivocal determination of the absolute configuration of a chiral molecule is a critical step in pharmaceutical development. For chiral amines like (S)-1-(2,4-Dichlorophenyl)ethanamine, a powerful and definitive method is single-crystal X-ray diffraction (XRD) analysis of a diastereomeric salt. nih.govmdpi.com This technique allows for the direct visualization of the three-dimensional arrangement of atoms in the crystal lattice, thereby providing irrefutable proof of the stereochemistry.

The process involves the reaction of the racemic amine with a chiral resolving agent, which is an enantiomerically pure acid, to form a pair of diastereomeric salts. These diastereomers possess different physicochemical properties, including solubility, which allows for their separation by fractional crystallization. Once a suitable single crystal of one of the diastereomeric salts is obtained, XRD analysis is performed.

The fundamental principle behind using XRD for absolute configuration determination lies in the phenomenon of anomalous dispersion. mdpi.com When X-rays interact with the electrons of the atoms in the crystal, particularly those of heavier atoms, a small phase shift occurs. This effect leads to measurable differences in the intensities of Friedel pairs (reflections from opposite sides of a crystal plane, hkl and -h-k-l), breaking Friedel's Law. By analyzing these intensity differences, the absolute arrangement of the atoms in space can be determined. The Flack parameter is a critical value refined during the crystallographic analysis that indicates whether the determined absolute structure is correct. A value close to zero confirms the assigned configuration, while a value near one suggests that the inverted structure is the correct one.

The selection of the chiral resolving agent is crucial. Common choices include enantiomerically pure forms of tartaric acid, mandelic acid, or Mosher's acid. The choice of agent can significantly influence the crystallization properties of the resulting diastereomeric salts. The conformation of the protonated base within the ion pair and the mutual orientation of the counterions in the crystal lattice are key factors that are elucidated by the XRD study. rsc.org

Below is a representative table illustrating the type of crystallographic data that would be obtained from such a study.

Table 1: Representative Crystallographic Data for a Diastereomeric Salt of this compound

ParameterExample Value
Empirical FormulaC12H14Cl2N2O4
Formula Weight321.16
Crystal SystemOrthorhombic
Space GroupP212121
Unit Cell Dimensionsa = 8.5 Å, b = 12.3 Å, c = 15.1 Å
Volume1578.4 Å3
Z4
Calculated Density1.350 g/cm3
Radiation (λ)Cu Kα (1.54178 Å)
Flack Parameter0.05(3)

Method Validation Protocols for Chiral Purity Determination

Ensuring the stereoisomeric purity of a chiral active pharmaceutical ingredient (API) is a regulatory requirement. A validated analytical method is necessary to accurately quantify the undesired enantiomer in the presence of the desired one. chromatographyonline.com For this compound, this typically involves a chiral High-Performance Liquid Chromatography (HPLC) method. registech.com The validation of this method must be performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate its suitability for its intended purpose. dujps.com

The validation protocol for a chiral purity method assesses several key performance characteristics to ensure the method is reliable, reproducible, and accurate. registech.com These parameters include specificity, precision, accuracy, linearity, range, and sensitivity (Limit of Detection and Limit of Quantitation). registech.comdergipark.org.tr

Specificity: This is the ability of the method to unequivocally assess the desired enantiomer in the presence of its counterpart (the undesired enantiomer) and any other potential impurities. It is demonstrated by showing baseline resolution between the enantiomer peaks and ensuring no interference from a placebo or degradation products. nih.gov

Precision: The precision of the method is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability). It is typically expressed as the relative standard deviation (RSD) of a series of measurements. dergipark.org.tr

Accuracy: Accuracy is determined by spiking the sample with known amounts of the undesired enantiomer at different concentration levels and measuring the recovery. The acceptance criterion for recovery is usually within a predefined range (e.g., 90-110%). derpharmachemica.com

Linearity and Range: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte (undesired enantiomer) within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity. dujps.comresearchgate.net

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. The LOQ is often established as the concentration that yields a signal-to-noise ratio of at least 10. dergipark.org.trresearchgate.net

Robustness: This parameter assesses the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, column temperature), providing an indication of its reliability during normal usage. researchgate.net

The results of the validation are compiled in a report, and system suitability tests are established to be run before each analysis to ensure the continued performance of the method. registech.com

Table 2: Representative Validation Parameters for a Chiral HPLC Method

Validation ParameterTypical Acceptance CriteriaExample Result
SpecificityBaseline resolution (Rs > 1.5) between enantiomersRs = 2.2
Linearity (Correlation Coefficient, r²)r² ≥ 0.9950.999
RangeLOQ to 150% of the specification limit0.05% to 0.25%
Accuracy (% Recovery)90.0% - 110.0%98.5% - 103.2%
Precision (Repeatability, %RSD)RSD ≤ 5.0%1.8%
Intermediate Precision (%RSD)RSD ≤ 10.0%2.5%
Limit of Quantitation (LOQ)Signal-to-Noise Ratio ≥ 100.05%
Limit of Detection (LOD)Signal-to-Noise Ratio ≥ 30.015%
RobustnessSystem suitability parameters metPassed

Academic Research Applications in Advanced Chemical Synthesis

Role as a Chiral Intermediate in Drug Discovery Research

The unique structural features of (S)-1-(2,4-Dichlorophenyl)ethanamine make it a significant intermediate in the synthesis of pharmaceuticals. chemimpex.com Its chiral nature is particularly important for creating stereospecific drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause adverse effects.

Exploration as a Lead Compound for Novel Bioactive Molecules

While primarily used as a synthetic intermediate, the dichlorophenyl ethylamine (B1201723) scaffold has been incorporated into novel compounds explored for various therapeutic targets. For instance, derivatives have been synthesized and investigated for their potential as cannabinoid-1 (CB1) receptor inverse agonists, which have applications in treating obesity. nih.gov The core structure provides a rigid framework that can be functionalized to interact with specific biological receptors, allowing researchers to develop new bioactive molecules.

Utility in the Synthesis of Potential Neurotransmitter Modulators (e.g., Serotonin (B10506) and Norepinephrine (B1679862) Pathway Influencers)

A paramount application of this compound is in the synthesis of the antidepressant sertraline (B1200038). researchgate.netwjpsonline.com Sertraline is a selective serotonin reuptake inhibitor (SSRI) that functions by modulating the serotonin neurotransmitter system in the brain. wjpsonline.comnih.goveolss.net The synthesis of sertraline involves the reaction of 4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-one with methylamine (B109427) to form an imine, which is then reduced. researchgate.netdrugfuture.com The resulting racemic mixture is resolved using a chiral acid to isolate the desired (1S, 4S)-isomer, which is the active component of sertraline. researchgate.netdrugfuture.com

The 2-phenethylamine scaffold, of which this compound is a derivative, is a common motif in molecules targeting neurotransmitter systems, including those that influence serotonin, norepinephrine, and dopamine (B1211576) pathways. mdpi.commdpi.commdpi.com This makes chiral amines like this compound valuable starting materials for the synthesis of novel compounds with potential activity as neurotransmitter modulators. nih.gov

Table 1: Key Synthetic Intermediates in Sertraline Synthesis

Compound NameRole in Synthesis
4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydronaphthalen-1-oneStarting material for condensation with methylamine researchgate.netdrugfuture.com
MethylamineReactant to form the imine intermediate researchgate.netdrugfuture.com
(1S, 4S)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amineThe active (S,S) enantiomer of sertraline wjpsonline.com
(D)-Mandelic acidChiral resolving agent to separate stereoisomers drugfuture.com

Development of Synthetic Routes for Libraries of Potential Therapeutic Agents (e.g., Anticancer Agents, Antidepressants)

The versatility of the chiral amine structure allows for its use in combinatorial chemistry to generate libraries of compounds for high-throughput screening. acs.org By modifying the core structure of this compound, researchers can create a diverse set of molecules to test for various therapeutic activities, including as potential anticancer and antidepressant agents. chemimpex.comresearchgate.netmdpi.com For example, new 1,2,4-triazine (B1199460) derivatives have been synthesized and evaluated for their antidepressant and antioxidant properties. nih.gov

Applications in the Synthesis of Agrochemical Intermediates

Beyond pharmaceuticals, this compound and its derivatives are valuable intermediates in the agrochemical industry. chemimpex.com They are used in the synthesis of herbicides and pesticides. chemimpex.com The dichlorophenyl group is a common feature in many agrochemicals, contributing to their biological activity. For instance, 2,4-D (2,4-Dichlorophenoxyacetic acid) is a widely used herbicide. orst.edu While not directly synthesized from this compound, the presence of the 2,4-dichlorophenyl moiety highlights its importance in agrochemical design. Derivatives of this amine can be used to create new crop protection agents. chemimpex.com For example, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethan-1-one is a known transformation product of the fungicide imazalil. nih.gov

Catalytic Applications and Ligand Development from Chiral Amine Scaffolds

Chiral amines are fundamental scaffolds in the development of chiral ligands for asymmetric catalysis. acs.orgnih.gov These ligands can coordinate with metal centers to create catalysts that facilitate enantioselective reactions, producing a desired stereoisomer of a product. Derivatives of this compound can be modified to create such ligands. For example, chiral N-arylamines are key components in many active pharmaceutical ingredients, and their synthesis can be achieved through methods like the Buchwald-Hartwig amination using specialized phosphine (B1218219) ligands. researchgate.net The development of new chiral auxiliaries, such as 1-(2,6-dichlorophenyl)ethylamine, for reactions like the Staudinger β-lactam synthesis, demonstrates the ongoing research into the catalytic applications of chiral amine scaffolds. lookchem.com These chiral amine-based ligands and catalysts are crucial for the efficient and stereoselective synthesis of complex molecules. nih.govacs.org

Computational Chemistry and Mechanistic Studies

Computational chemistry plays a vital role in understanding the properties and reactivity of molecules like this compound. Methods such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations are used to study molecular structure, reaction mechanisms, and interactions with biological targets. nih.govresearchgate.net For example, DFT studies have been used to analyze the crystal structure and molecular interactions of related dichlorophenyl compounds. mdpi.com Mechanistic studies, often aided by computational models, are crucial for understanding how these compounds exert their biological effects and for designing more potent and selective molecules. nih.govnih.govresearchgate.net Such studies can elucidate the binding modes of ligands to receptors and the transition states of chemical reactions, providing valuable insights for drug and catalyst design.

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. cmu.edu In the context of advanced chemical synthesis involving chiral amines like this compound, DFT calculations are instrumental in elucidating complex reaction mechanisms. researchgate.net Researchers can model reactants, transition states, and products to map out the complete energy profile of a reaction pathway. This allows for a detailed understanding of reaction kinetics and thermodynamics that is often difficult to obtain through experimental means alone. mdpi.com

Detailed DFT studies can illuminate the origins of stereoselectivity in asymmetric reactions. For instance, by calculating the energies of the transition states leading to different stereoisomers, chemists can predict which enantiomer or diastereomer will be the major product. nih.gov This is particularly relevant for reactions where this compound acts as a chiral auxiliary or a reactant, guiding the stereochemical outcome. Comprehensive DFT calculations have been successfully used to explain the asymmetric induction models in the functionalization of primary amines. researchgate.net The analysis helps in understanding how the steric and electronic properties of the dichlorophenyl group and the stereocenter of the amine influence the approach of reagents and stabilize one transition state over another.

Table 1: Information Derived from DFT Calculations for Reaction Pathway Analysis

Parameter/AnalysisSignificance in Chemical Synthesis
Optimized Geometries Provides the most stable 3D structures of reactants, intermediates, and products.
Transition State (TS) Search Identifies the highest energy point along the reaction coordinate, which is crucial for determining the reaction rate. mdpi.com
Energy Profile Mapping Visualizes the energy changes throughout the reaction, revealing intermediates and activation energy barriers.
Vibrational Frequencies Confirms that optimized structures are true minima (no imaginary frequencies) or transition states (one imaginary frequency).
Thermodynamic Properties Calculates enthalpy, entropy, and Gibbs free energy to predict reaction spontaneity and equilibrium positions. researchgate.net
Natural Bond Orbital (NBO) Analysis Investigates charge distribution and orbital interactions to understand bonding and reactivity. researchgate.net

Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) Analysis

Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) analysis are two computational tools that provide critical insights into the reactivity of molecules like this compound. wikipedia.orgnumberanalytics.com

FMO theory simplifies the prediction of reaction outcomes by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgnumberanalytics.com The amine group of this compound, being a nucleophile, would have its reactivity primarily dictated by its HOMO. The energy and spatial distribution of the HOMO indicate where the molecule is most likely to donate electrons. Conversely, when reacting with an electrophile, the interaction will be with the electrophile's LUMO. The energy gap between the HOMO of the amine and the LUMO of a reaction partner is a key indicator of reactivity; a smaller gap generally implies a more facile reaction. numberanalytics.comsciensage.info

Molecular Electrostatic Potential (MEP) analysis provides a visual map of the charge distribution on the surface of a molecule. numberanalytics.comsciensage.info This map is color-coded to indicate regions of varying electrostatic potential. Red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas represent electron-poor regions (positive potential), which are prone to nucleophilic attack. sciensage.info For this compound, an MEP map would highlight the nucleophilic character of the lone pair on the nitrogen atom (an electron-rich, red region) and the electrophilic character of the hydrogen atoms attached to the nitrogen. This analysis is invaluable for predicting intermolecular interactions, including hydrogen bonding and the initial sites of reaction. researchgate.netrsc.org

Table 2: Key Concepts of FMO and MEP Analysis

Analysis TypeKey Orbitals/RegionsSignificance in Predicting Reactivity
FMO Theory HOMO (Highest Occupied Molecular Orbital)Represents the ability to donate electrons; crucial for nucleophiles. numberanalytics.com
LUMO (Lowest Unoccupied Molecular Orbital)Represents the ability to accept electrons; crucial for electrophiles. numberanalytics.com
HOMO-LUMO Gap A smaller energy gap indicates higher reactivity and lower kinetic stability. sciensage.info
MEP Analysis Negative Potential Regions (Red/Yellow) Electron-rich sites, indicating centers of nucleophilicity and preferred sites for electrophilic attack. sciensage.info
Positive Potential Regions (Blue) Electron-poor sites, indicating centers of electrophilicity and preferred sites for nucleophilic attack. sciensage.info
Zero Potential Regions (Green) Areas with neutral potential, often associated with nonpolar regions of the molecule. sciensage.info

Molecular Recognition and Chiral Discrimination Studies

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. mdpi.com When this involves differentiating between enantiomers, it is termed chiral recognition or discrimination. nih.gov this compound, being a chiral molecule, is an ideal subject for such studies, which are fundamental for developing enantioselective separation techniques, creating chiral sensors, and understanding biological interactions. nih.govresearchgate.net

The basis for chiral discrimination is the formation of transient diastereomeric complexes between a chiral selector (host) and the individual enantiomers of a chiral analyte (guest). nih.gov These complexes exhibit different stabilities due to varying intermolecular interactions. A widely accepted principle for effective chiral recognition is the "three-point interaction model," which posits that a minimum of three distinct interaction points between the selector and the analyte are necessary for differentiation. nih.govresearchgate.net For an amine like this compound, these interactions can include hydrogen bonding (involving the N-H protons and the nitrogen lone pair), π-π stacking (with the dichlorophenyl ring), and steric repulsion. mdpi.com

Various analytical techniques are employed to study these phenomena. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents or chiral solvating agents can lead to separate signals for the two enantiomers, allowing for the determination of enantiomeric purity. nih.govresearchgate.net Chiral chromatography relies on the differential interaction of enantiomers with a chiral stationary phase, leading to their separation. By studying how molecules like this compound interact with different chiral selectors, researchers can design more efficient separation methods and develop novel chiral probes for analytical applications. nih.gov

Table 3: Key Non-Covalent Interactions in Chiral Recognition

Interaction TypeDescriptionRelevance to this compound
Hydrogen Bonding Interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., lone pair on O or N).The amine group can act as both a hydrogen bond donor and acceptor.
π-π Stacking Attractive interaction between aromatic rings.The 2,4-dichlorophenyl ring can engage in stacking with other aromatic systems.
Dipole-Dipole Interactions Electrostatic interactions between polar molecules.The C-Cl and C-N bonds create permanent dipoles in the molecule.
Steric Repulsion Repulsive forces that arise when atoms are brought too close together.The spatial arrangement of the ethyl group and the substituted phenyl ring creates specific steric hindrance that differs for each enantiomer when interacting with another chiral molecule.
van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Present between all molecules and contribute to the overall stability of the host-guest complex. mdpi.com

Q & A

Q. What are the recommended safety protocols for handling (S)-1-(2,4-Dichlorophenyl)ethanamine in laboratory settings?

  • Methodological Answer: Researchers must wear personal protective equipment (PPE), including lab coats, nitrile gloves, safety goggles, and masks, to avoid skin/eye contact or inhalation. Work should be conducted in a fume hood with proper ventilation. Waste must be segregated and disposed of via licensed hazardous waste management services to prevent environmental contamination .

Q. Which analytical techniques are critical for confirming the structural identity and enantiomeric purity of this compound?

  • Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose-based columns) are essential for structural verification and enantiomeric excess (ee) determination. Mass spectrometry (MS) validates molecular weight. Purity ≥95% is typically confirmed via HPLC with UV detection at 254 nm, referencing pharmacopeial standards for related dichlorophenyl ethanamine derivatives .

Q. How is this compound synthesized, and what are common intermediates?

  • Methodological Answer: A common route involves nucleophilic substitution of 2,4-dichlorobenzyl halides with ethylamine derivatives under basic conditions. Chiral resolution via diastereomeric salt formation (e.g., tartaric acid) or asymmetric catalysis (e.g., Ru-BINAP complexes) ensures enantiomeric purity. Key intermediates include 2-(2,4-dichlorophenyl)ethyl halides and Schiff bases, which are reduced to the target amine .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer: Discrepancies may arise from assay-specific factors (e.g., solvent polarity, pH, or cellular uptake). Validate findings using orthogonal methods:
  • Compare in vitro enzyme inhibition (e.g., cytochrome P450 assays) with cell-based models (e.g., HEK293 transfected with target receptors).
  • Cross-reference with impurity profiles (e.g., Econazole-related compounds in ) to rule out interference from byproducts .

Q. How can stereoselective synthesis of this compound be optimized to achieve >99% ee?

  • Methodological Answer: Asymmetric hydrogenation of imine precursors using chiral catalysts (e.g., Ir-(S)-Segphos) or enzymatic resolution with lipases (e.g., Candida antarctica) improves ee. Reaction parameters (temperature, solvent, catalyst loading) must be systematically optimized via Design of Experiments (DoE). Monitor progress via chiral HPLC and adjust kinetic resolution conditions dynamically .

Q. What methodologies are used to identify and quantify trace impurities in this compound batches?

  • Methodological Answer: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) detects impurities at ppm levels. Reference standards for common byproducts (e.g., 2-[(4-Chlorobenzyl)oxy]-2-(2,4-dichlorophenyl)ethanamine nitrate) are critical for quantification. Accelerated stability studies (40°C/75% RH for 6 months) under ICH guidelines identify degradation products .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Methodological Answer: Molecular docking simulations (e.g., AutoDock Vina) paired with surface plasmon resonance (SPR) assays reveal enantiomer-specific binding affinities. For example, the (S)-enantiomer may exhibit higher affinity for G-protein-coupled receptors (GPCRs) due to optimal hydrogen bonding with chiral pockets. Validate using knock-out cell lines or competitive binding assays with radiolabeled ligands .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.